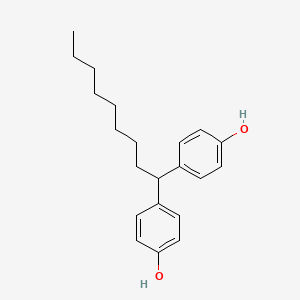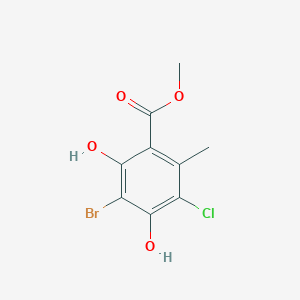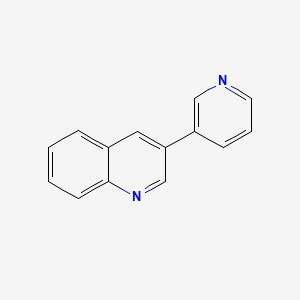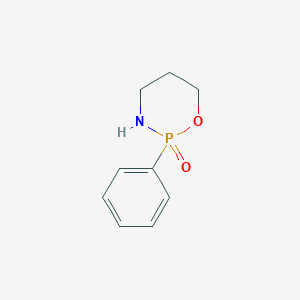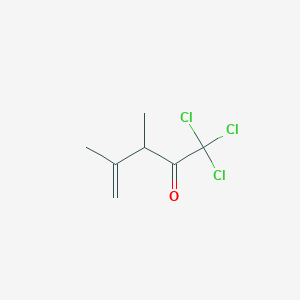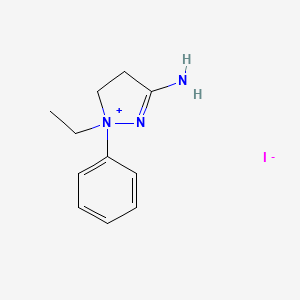
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a phenyl group attached to a pyrazolium ring The iodide ion is present as a counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 1-ethyl-3-phenyl-2-pyrazolin-5-one with hydrazine hydrate and iodine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolium ring can be reduced to form pyrazoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in an appropriate solvent.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Pyrazoline derivatives.
Substitution: Halide-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazolium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- 2-Amino-1-methyl-pyrimidin-1-ium iodide
- 1-Ethyl-3-methyl-3H-benzimidazol-1-ium iodide
Uniqueness
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the amino group and the pyrazolium ring also provides a versatile scaffold for further functionalization and derivatization.
Propiedades
| 106087-09-6 | |
Fórmula molecular |
C11H16IN3 |
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
2-ethyl-2-phenyl-3,4-dihydropyrazol-2-ium-5-amine;iodide |
InChI |
InChI=1S/C11H16N3.HI/c1-2-14(9-8-11(12)13-14)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H2,12,13);1H/q+1;/p-1 |
Clave InChI |
KHMTYEJHEHQEIF-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCC(=N1)N)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


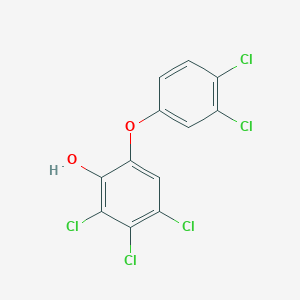
![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/no-structure.png)
